3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-(2,5-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(2,5-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include substituted anilines, pyrazoles, and pyrimidines. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: Known for their diverse biological activities.
Trifluoromethylated compounds: Often exhibit enhanced metabolic stability and bioavailability.
Uniqueness
3-CHLORO-N-(2,5-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C21H16Cl3F3N4O |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H16Cl3F3N4O/c1-10-2-4-11(5-3-10)14-9-16(21(25,26)27)31-19(28-14)17(24)18(30-31)20(32)29-15-8-12(22)6-7-13(15)23/h2-8,14,16,28H,9H2,1H3,(H,29,32) |
InChI Key |
KVHQWEWWSUCLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)Cl)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.